5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-acetylphenylpiperazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps such as:
- Formation of the piperazine ring.
- Introduction of the acetylphenyl group.
- Coupling with the pyrrolidinone moiety. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with a pyridine ring instead of pyrrolidinone.
5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides: Similar piperazine core with different substituents.
Uniqueness
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylphenyl and pyrrolidinone moieties contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological profile .
Properties
CAS No. |
91703-13-8 |
---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5-[4-(4-acetylphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-12(20)13-2-4-14(5-3-13)18-8-10-19(11-9-18)15-6-7-16(21)17-15/h2-5,15H,6-11H2,1H3,(H,17,21) |
InChI Key |
MCHNGTFBLIMKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.